N-(2-methoxyphenyl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
{N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a methoxyphenyl group, a tetrahydrofuran ring, and an isoquinoline moiety
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-31-22-13-5-4-12-21(22)27-24(29)23-19-10-2-3-11-20(19)25(30)28(17-18-9-8-16-32-18)26(23)14-6-7-15-26/h2-5,10-13,18,23H,6-9,14-17H2,1H3,(H,27,29) |
InChI Key |
HAMDGLWCGKRKIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, boronic acids, and appropriate solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
{N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
{N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE include:
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine
Uniqueness
What sets {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
